

Spectroscopic Analysis for Structural Confirmation of 3-Nitrobenzenesulfonamide: A Comparative Guide

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Compound of Interest

Compound Name: 3-Nitrobenzenesulfonamide

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This guide provides a detailed comparison of the spectroscopic data for **3-Nitrobenzenesulfonamide** against other sulfonamide derivatives, offering researchers, scientists, and drug development professionals a benchmark for structural confirmation. The guide includes key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presented in clear, comparative tables. Detailed experimental protocols and a visual workflow of the analytical process are also provided to support experimental design and data interpretation.

Comparative Spectroscopic Data

The structural integrity of **3-Nitrobenzenesulfonamide** is confirmed through a combination of spectroscopic techniques. The data presented below summarizes the key findings for the target compound and provides a comparison with structurally related sulfonamides.

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For **3-Nitrobenzenesulfonamide**, the characteristic peaks confirm the presence of the nitro group (NO_2), the sulfonamide group (SO_2NH_2), and the aromatic ring.

Functional Group	3-Nitrobenzenesulfonamide (cm ⁻¹)	Alternative: 4-Nitro-N-phenylbenzenesulfonamide (cm ⁻¹)	Characteristic Absorption Range (cm ⁻¹)[1]
N-H Stretch (Sulfonamide)	~3350, ~3250 (two bands)	~3250	3500-3200
C-H Stretch (Aromatic)	~3100	~3100	3100-3000
C=C Stretch (Aromatic)	~1600, ~1480	~1590, ~1490	1600-1400
N=O Stretch (Asymmetric)	~1530	~1520	1560-1520
N=O Stretch (Symmetric)	~1350	~1350	1360-1345
S=O Stretch (Asymmetric)	~1310	~1320	1350-1300
S=O Stretch (Symmetric)	~1160	~1170	1180-1160

Data for **3-Nitrobenzenesulfonamide** is based on typical values for nitroaromatic sulfonamides and findings from related studies.[2] Data for the alternative compound is derived from common spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Data (in DMSO-d₆)

Proton	3-Nitrobenzenesulfonamide (δ , ppm)	Alternative: N-(4-Chlorophenyl)methanesulfonamide (δ , ppm)
Aromatic CH	8.4-7.8 (m, 4H)	7.32 (d, 2H), 7.18 (d, 2H)
Sulfonamide NH ₂	~7.5 (br s, 2H)	6.88 (br, 1H)
Methyl CH ₃	N/A	3.01 (s, 3H)

Data for **3-Nitrobenzenesulfonamide** is sourced from the PubChem database.[3] Data for the alternative is from a study on related sulfonamides.[4]

¹³C NMR Data (in Acetone-d₆)

Carbon	3-Nitrobenzenesulfonamide (δ , ppm)	Alternative: N-p-Tolylmethanesulfonamide (δ , ppm)
Aromatic C-S	~142	135.6
Aromatic C-N	~148	134.0
Aromatic CH	~122, ~127, ~131, ~135	130.2, 121.6
Methyl C	N/A	38.9, 20.9

Data for **3-Nitrobenzenesulfonamide** is referenced from SpectraBase.[5] Data for the alternative is from a study on related sulfonamides.[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Parameter	3-Nitrobenzenesulfonamide	Alternative: 3-Nitrobenzenesulfonic acid
Molecular Formula	C ₆ H ₆ N ₂ O ₄ S[6]	C ₆ H ₅ NO ₅ S[7]
Molecular Weight	202.19 g/mol [3]	203.18 g/mol [7]
Major Fragment Ions (m/z)	202 (M+), 104, 76[3][6]	203 (M+), 157, 109, 101[7]

Data for **3-Nitrobenzenesulfonamide** is from the NIST WebBook and PubChem.[3][6] Data for the alternative is from PubChem.[7]

Experimental Protocols

Standard protocols for the spectroscopic analysis of solid organic compounds are outlined below.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** An FT-IR spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample holder is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

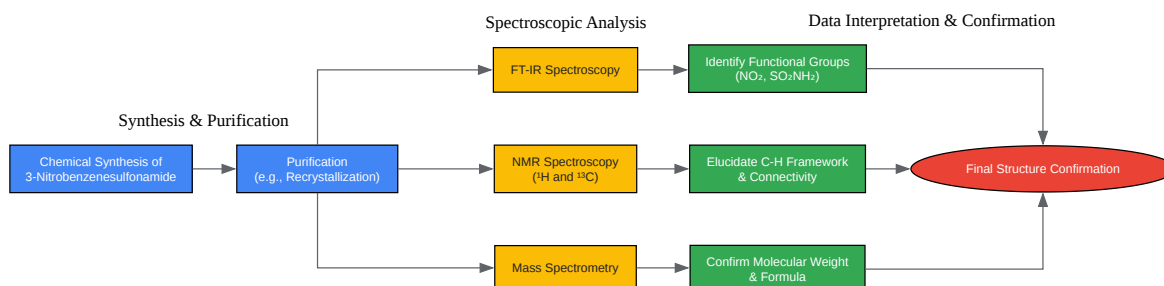
- **Data Acquisition:** The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. For ^1H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ^{13}C NMR, the range is typically 0-200 ppm.
- **Data Analysis:** The chemical shifts, integration (for ^1H NMR), and splitting patterns of the signals are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
- **Data Acquisition:** The sample solution is introduced into the ion source. In ESI, the sample is sprayed into the mass spectrometer, where it is ionized. In EI, the sample is vaporized and then bombarded with electrons. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks, which provide information about the structure of the molecule.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like **3-Nitrobenzenesulfonamide** using multiple spectroscopic techniques.



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Caption: Workflow for the structural confirmation of **3-Nitrobenzenesulfonamide**.

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